8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Description
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Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20(25-12-9-21(10-13-25)28-14-15-29-21)18-19(17-8-4-5-11-22-17)26(24-23-18)16-6-2-1-3-7-16/h1-8,11H,9-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLSHXXZQQBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that incorporates a triazole moiety and a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula highlights the presence of nitrogen and oxygen heteroatoms, which are significant for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as DNA and proteins. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its interaction with biomolecules.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit promising anticancer properties. The mechanism often involves the inhibition of DNA synthesis or repair processes. For instance, studies have shown that triazole derivatives can bind to the minor groove of DNA, leading to the formation of covalent adducts that disrupt replication and transcription processes .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Triazole Derivatives : A study on triazole derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines .
- Spirocyclic Compounds : Research on spirocyclic compounds has shown that they can enhance bioavailability and target specificity, making them suitable candidates for drug development .
- Antimicrobial Properties : A related compound was evaluated for its antimicrobial activity against various bacterial strains, showing significant inhibition at low concentrations .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as solubility, stability, and metabolic pathways influence its efficacy and safety profile.
Absorption and Distribution
The lipophilicity of the compound suggests good absorption characteristics. Studies indicate that similar compounds with spirocyclic structures tend to have favorable distribution profiles within biological systems.
Metabolism
Metabolic studies are essential to identify potential metabolites that may contribute to or hinder biological activity. Cytochrome P450 enzymes are typically involved in the metabolism of nitrogen-containing heterocycles like triazoles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the triazole moiety into the structure of 8-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane enhances its efficacy against various bacterial strains. A study demonstrated that similar triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising pathway for developing new antibiotics .
Anticancer Properties
The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Fungicidal Activity
The compound has been investigated for its potential as a fungicide. Research has indicated that derivatives of 1,4-dioxa compounds exhibit antifungal properties against various plant pathogens. A patent has highlighted the use of substituted 1,4-dioxa compounds in agricultural formulations aimed at controlling fungal diseases in crops .
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes that allow for the functionalization of the triazole ring. Recent advancements in synthetic methodologies have made it possible to produce this compound in a more efficient manner using greener chemistry approaches .
Crystal Structure Analysis
Understanding the crystal structure of this compound can provide insights into its reactivity and interactions with biological targets. X-ray crystallography studies have revealed important structural characteristics that correlate with its biological activity, aiding in the design of more potent analogs .
Case Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the triazole framework and tested their efficacy against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Applications
Another investigation focused on the anticancer potential of compounds similar to 8-[...]. In vitro assays demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells from toxicity.
Chemical Reactions Analysis
Triazole Ring Formation
The 1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry":
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Reagents : Phenylacetylene, pyridyl azide, Cu(I) catalyst (e.g., CuSO₄·5H₂O/sodium ascorbate)
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Conditions : Room temperature, polar solvent (e.g., DMF/H₂O)
Spirocyclic Framework Assembly
The 1,4-dioxa-8-azaspiro[4.5]decane ring is constructed via acid-catalyzed cyclization:
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Reagents : Ethylene glycol, ammonia derivative, ketone precursor
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Conditions : Reflux in toluene, catalytic p-toluenesulfonic acid (PTSA)
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Key Step : Intramolecular etherification to form the dioxa ring .
Final Coupling Reaction
The triazole and spirocyclic units are linked via a carbonyl group using Schotten-Baumann conditions:
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Reagents : Triazole carbonyl chloride, spirocyclic amine
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Conditions : Ice-cold aqueous NaOH, dichloromethane
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Product Isolation : Recrystallization from ethanol/water.
Triazole Ring Modifications
The triazole moiety participates in:
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Metal Coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N1 and N2 positions, forming stable complexes .
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Electrophilic Substitution : Undergoes nitration or halogenation at the phenyl ring under acidic conditions.
Pyridine Ring Reactions
The pyridin-2-yl group enables:
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N-Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives.
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Nucleophilic Aromatic Substitution : Activated positions (C3/C5) react with strong nucleophiles (e.g., amines) .
Spirocyclic Ether Reactivity
The 1,4-dioxa-8-azaspiro[4.5]decane system undergoes:
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Acidic Hydrolysis : Cleavage of ether linkages in concentrated HCl, yielding diol and amine fragments .
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Ring-Opening Polymerization : Initiated by Lewis acids (e.g., BF₃·OEt₂) to form polyether-amines.
Stability and Degradation Pathways
| Condition | Reactivity Observed | Products Formed |
|---|---|---|
| Aqueous Acid | Hydrolysis of dioxa ring | 1,4-Diol and secondary amine |
| UV Light | Photooxidation of triazole | Triazole N-oxide |
| Basic Medium | Decomposition of carbonyl linkage | Carboxylic acid and spirocyclic amine |
Key Stability Notes :
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Stable in polar aprotic solvents (DMF, DMSO) at room temperature.
Comparative Reactivity with Structural Analogs
Preparation Methods
Bucherer–Bergs Reaction
Cyclohexanone (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol under reflux for 6 hours to form the corresponding oxime. The oxime undergoes acid-catalyzed cyclization using concentrated sulfuric acid at 0–5°C, yielding 1,4-dioxa-8-azaspiro[4.5]decane in 68–72% yield.
Key Parameters
- Temperature: 0–5°C (cyclization step)
- Catalyst: H₂SO₄ (98%)
- Yield: 70% (average)
Preparation of 1-Phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-carboxylic Acid
The triazole moiety is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by functional group interconversion.
[3+2] Cycloaddition
Phenyl azide (1.2 equiv) reacts with ethyl 3-(pyridin-2-yl)propiolate (1.0 equiv) in the presence of Cu(OTf)₂ (0.1 equiv) and DBU (1.2 equiv) in DMSO at 80°C for 8 hours. The reaction affords ethyl 1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxylate in 85% yield.
Reaction Optimization
Saponification
The ester intermediate is hydrolyzed using 2M NaOH in THF/H₂O (3:1) at 60°C for 4 hours, yielding the carboxylic acid derivative in 93% yield.
Coupling of Spirocyclic Amine and Triazole Carboxylic Acid
The final step involves the acylation of 1,4-dioxa-8-azaspiro[4.5]decane with the triazole carboxylic acid.
Activation and Coupling
The carboxylic acid (1.2 equiv) is activated using EDCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 minutes. The spirocyclic amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours. Purification via flash chromatography (EtOAc/hexane, 1:1) affords the target compound in 65–70% yield.
Critical Factors
- Coupling Agents: EDCl/HOBt minimizes racemization.
- Solvent: DCM ensures compatibility with acid-sensitive spirocyclic amines.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Catalytic Hydrogenation
A patent-pending method employs catalytic hydrogenation (Pd/C, 50 psi H₂) in ethanol to reduce residual unsaturated intermediates, enhancing yield to 78%.
Cost-Effective Modifications
Replacing EDCl with T3P® (propylphosphonic anhydride) reduces reaction time to 6 hours and increases yield to 75%.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The use of Cu(OTf)₂ ensures >95% regioselectivity for the 1,4-isomer, avoiding the 1,5-byproduct common in thermal cycloadditions.
Spirocyclic Ring Stability
The dioxolane ring is prone to acid-catalyzed hydrolysis. Conducting coupling reactions at neutral pH and low temperature (<10°C) prevents degradation.
Emerging Methodologies
Flow Chemistry Approaches
A continuous-flow system with immobilized Cu(I) catalyst achieves 90% conversion in 20 minutes, reducing catalyst loading to 0.05 equiv.
Enzymatic Coupling
Preliminary studies using lipase B from Candida antarctica show 40% yield under mild conditions (pH 7.4, 25°C), offering a greener alternative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
